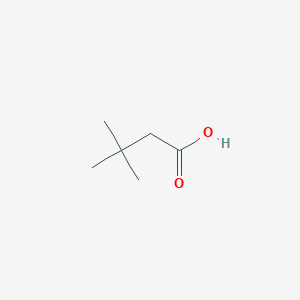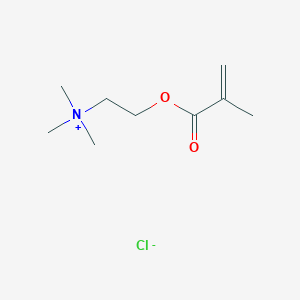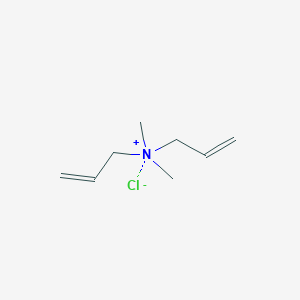
3,3-二甲基丁酸
描述
3,3-Dimethylbutyric acid is a specialized organic compound, which has been studied in various contexts. While there is limited direct research on 3,3-Dimethylbutyric acid, studies on related compounds provide insights into its potential characteristics and properties.
Synthesis Analysis
The synthesis of compounds similar to 3,3-Dimethylbutyric acid often involves complex reactions. For instance, the synthesis of related compounds like ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves techniques like NMR, UV-Vis, and Mass spectroscopy, as well as quantum chemical calculations (Singh et al., 2013). Another example includes the stereoselective conjugate addition in the synthesis of (S)-3-trichloromethylbutyric acid (Helmchen & Wegner, 1985).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and quantum chemical calculations. For example, 3-(dimethylboryl)pyridine, a structurally related compound, shows unique structural features in its tetramer form, highlighting the influence of substituents on molecular structure (Wakabayashi et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are diverse. For example, compounds like ethyl-3,5-dimethyl-4-[(toluenesulfonyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate exhibit interesting reactivity patterns and form dimers in certain conditions, indicating potential for complex chemical behavior (Singh & Rawat, 2013).
Physical Properties Analysis
The physical properties of these compounds are often deduced from their molecular structure and chemical behavior. The study of benzene derivatives like 3,5-dimethylbenzoic acid provides insights into bond distances and angles, which can be extrapolated to understand the physical properties of related compounds (Colapietro et al., 1984).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are key aspects. Research on similar compounds, like various pyridinols and their antioxidant properties, offers insights into the potential chemical behavior of 3,3-Dimethylbutyric acid (Wijtmans et al., 2004).
科学研究应用
分子间氢键结合:对2,2-二甲基丁炔酸的研究表明,它与3,3-二甲基丁酸在结构上有相似之处,能够形成氢键二聚体,表明其在分子识别和自组装过程中具有潜在应用(Wash等人,1997年)。
磷酸衍生物的合成:研究表明,将相关化合物3,3-二甲基丁醇与多聚磷酸处理会生成3,3-二甲基丁基磷酸,这表明其在特定磷酸衍生物合成中具有潜在应用(Cherbuliez等人,1966年)。
热解和自由基稳定化:对结构类似于3,3-二甲基丁酸的化合物3,3-二甲基丁-1-炔的单分子分解表明其在高温下研究自由基稳定化和反应动力学方面的相关性(King, 1977)。
构象分析:对4-酰胺-2,4-二甲基丁酸衍生物的分析揭示了它们的构象特性,有助于研究分子结构和药物设计(Hoffmann et al., 2000)。
抗菌剂合成:与3,3-二甲基丁酸相关的1,3-二甲基巴比妥酸衍生物已被用于合成各种抗菌剂,突显了潜在的药物应用(Zoorob et al., 1997)。
天然产物合成:从与3,3-二甲基丁酸相关的化合物开始合成帕托宁,一种天然α-氨基酸,表明其在天然产物合成和有机化学中的实用性(Kimpe et al., 1994)。
催化中的光谱分析:使用铑催化剂对3,3-二甲基丁-1-烯进行氢甲酰化的研究提供了对催化过程原位光谱分析的见解,这在工业化学中具有相关性(Li et al., 2003)。
对固体酸催化剂的影响:在3,3-二甲基丁-1-烯异构化过程中,水对催化剂的酸性质的影响对于理解化学反应中催化剂行为至关重要(Dai et al., 2017)。
安全和危害
未来方向
属性
IUPAC Name |
3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQPDHYNJCQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061450 | |
| Record name | Butanoic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 6-7 deg C; [Merck Index] Stench of an odor; [Alfa Aesar MSDS] | |
| Record name | tert-Butylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10973 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1070-83-3 | |
| Record name | 3,3-Dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIMETHYLBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80K0TZQ55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3,3-Dimethylbutyric acid?
A1: 3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is a branched-chain carboxylic acid.
Q2: What are some of the applications of 3,3-Dimethylbutyric acid and its derivatives in organic synthesis?
A2: 3,3-Dimethylbutyric acid serves as a valuable building block in organic synthesis. For instance, it's used in the preparation of the artificial sweetener Neotame [], a derivative significantly sweeter than aspartame.
Q3: How is 3,3-Dimethylbutyric acid used in the study of chiral molecules?
A3: Researchers utilize 3,3-Dimethylbutyric acid in the resolution of chiral amino acids. By forming diastereomeric salts with the N-thiobenzoyl derivatives of DL-amino acids, like 2-amino-3,3-dimethylbutyric acid, it aids in separating and purifying the desired enantiomers []. This is crucial in pharmaceutical research where often only one enantiomer of a drug possesses the desired pharmacological activity.
Q4: What role does 3,3-Dimethylbutyric acid play in the context of pantothenic acid (vitamin B5)?
A4: 3,3-Dimethylbutyric acid is a key precursor in the synthesis of pantothenic acid (vitamin B5). It combines with β-alanine to form this essential vitamin, which in turn plays a vital role in fatty acid metabolism []. Specifically, pantothenic acid is a component of coenzyme A (CoA), crucial for the biosynthesis and breakdown of fatty acids.
Q5: Are there any known copper complexes involving 3,3-Dimethylbutyric acid?
A5: Yes, research indicates the formation of dimeric copper(II) complexes with 3,3-dimethylbutyrate. These complexes adopt a cage-like structure, with the copper ions bridged by the carboxylate groups of 3,3-dimethylbutyrate []. Such complexes have been crystallized with various solvent molecules like ethanol and methylpyridines.
Q6: Has 3,3-Dimethylbutyric acid been explored in the development of enzyme inhibitors?
A6: Research reveals the use of a 3,3-Dimethylbutyric acid derivative, specifically a "carba-analog" of S-acetyl coenzyme A, as an effective inhibitor of citrate synthase []. This enzyme plays a crucial role in the citric acid cycle, a central metabolic pathway.
Q7: Are there any known natural products that incorporate 3,3-Dimethylbutyric acid in their structure?
A7: Yes, kutznerides, a group of cyclic peptides with antimicrobial activity, isolated from the actinomycete Kutzneria sp. 744, contain 3,3-dimethylbutyric acid as a structural component []. Variations in the kutzneride structures arise from modifications to other amino acid residues within the cyclic peptide.
Q8: What is known about the stability of esters derived from 3,3-Dimethylbutyric acid?
A8: Studies on fluoroalcohol esters suggest that esters of 3,3-Dimethylbutyric acid, particularly those with bulky substituents, demonstrate relatively lower oxidation stability compared to their linear counterparts []. This has implications for their potential use as lubricants or hydraulic fluids where oxidative stability is crucial.
Q9: Are there any known instances of allergic reactions associated with 3,3-Dimethylbutyric acid derivatives?
A9: While 3,3-Dimethylbutyric acid itself is not commonly associated with allergies, a case report documented contact urticaria from panthenol, the alcohol derivative of pantothenic acid, present in hair conditioner []. This highlights the importance of considering potential allergic reactions even for compounds derived from naturally occurring substances.
Q10: How does the structure of 3,3-Dimethylbutyric acid relate to its activity in biological systems?
A10: The branched structure of 3,3-Dimethylbutyric acid influences its interaction with enzymes and receptors. In the case of the citrate synthase inhibitor, the "carba-analog" of S-acetyl coenzyme A, the replacement of the sulfur atom with a methylene group likely mimics the spatial arrangement of the natural substrate while altering its reactivity []. Similarly, in the development of neuropeptide S (NPS) antagonists, modifications to the valine residue (structurally similar to 3,3-Dimethylbutyric acid) at position 5 of the peptide affected its binding affinity and activity []. These examples underscore the importance of steric factors in determining biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)



![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)






